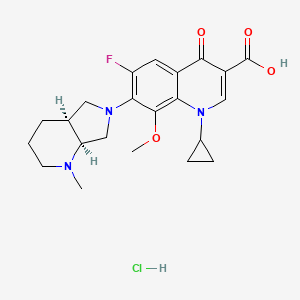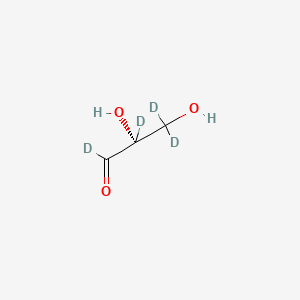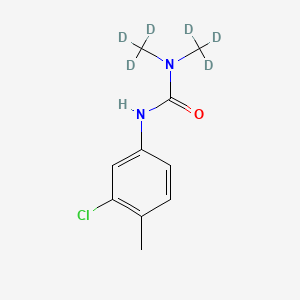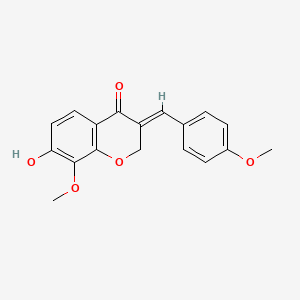
N-Methyl Moxifloxacin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Moxifloxacin Hydrochloride is a derivative of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of bacterial infections. It is particularly used in the treatment of respiratory tract infections, skin infections, and bacterial conjunctivitis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Moxifloxacin Hydrochloride involves several steps. One common method includes the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane in the presence of a tertiary amine catalyst. This reaction produces 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinoline carboxylic acid .
Industrial Production Methods: For industrial production, the process is optimized for higher yield and purity. The method involves dissolving the borane condensation compound in water, adding hydrochloric acid to form a salt, and then crystallizing the product. This method ensures the removal of genotoxic impurities and results in a high-purity product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl Moxifloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce halogenated quinolones .
Scientific Research Applications
N-Methyl Moxifloxacin Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the interactions of fluoroquinolones with metal ions.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Utilized in the development of new antibacterial therapies and in the study of antibiotic resistance.
Mechanism of Action
The bactericidal action of N-Methyl Moxifloxacin Hydrochloride results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, the compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Comparison with Similar Compounds
- Moxifloxacin Hydrochloride
- Levofloxacin
- Ciprofloxacin
- Gatifloxacin
Comparison: N-Methyl Moxifloxacin Hydrochloride is unique due to its N-methyl group, which enhances its antibacterial activity and reduces its toxicity compared to other fluoroquinolones. This modification also improves its pharmacokinetic properties, making it more effective in treating infections .
Properties
IUPAC Name |
7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNUCVGASNEEU-LWHGMNCYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]2[C@H]1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)




![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)


![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
